molecular formula C20H21FN6O3 B5912514 N'-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE

N'-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE

Cat. No.: B5912514
M. Wt: 412.4 g/mol
InChI Key: XSVIJTRKKBDOJG-UUYOSTAYSA-N
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Description

N’-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields such as bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can then interact with various biological targets. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Properties

IUPAC Name

N-[(Z)-(3,4-diethoxyphenyl)methylideneamino]-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3/c1-3-29-17-10-5-14(11-18(17)30-4-2)12-22-23-19(28)13-27-25-20(24-26-27)15-6-8-16(21)9-7-15/h5-12H,3-4,13H2,1-2H3,(H,23,28)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVIJTRKKBDOJG-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N\NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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